Tetrakis(diethylamino)phosphonium bromide

描述

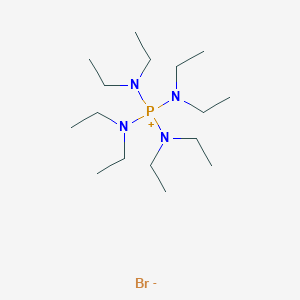

Tetrakis(diethylamino)phosphonium bromide (C₁₆H₄₀BrN₄P, molecular weight 399.4 g/mol) is a quaternary phosphonium salt characterized by four diethylamino groups bonded to a central phosphorus atom, paired with a bromide counterion . It is synthesized via a four-step process involving quaternization, amination, neutralization, and alkylation starting from PCl₃, achieving yields up to 41% with 90% purity . This compound is notable for its application as a phase transfer catalyst (PTC) in the Halex reaction, facilitating the synthesis of fluorinated aromatic compounds such as p-nitrofluorobenzene with a 62% yield . Its bulky diethylamino substituents enhance solubility in organic phases, making it effective in biphasic reaction systems.

Structure

3D Structure of Parent

属性

IUPAC Name |

tetrakis(diethylamino)phosphanium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H40N4P.BrH/c1-9-17(10-2)21(18(11-3)12-4,19(13-5)14-6)20(15-7)16-8;/h9-16H2,1-8H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSNYNMMDQPIDR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)[P+](N(CC)CC)(N(CC)CC)N(CC)CC.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H40BrN4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: Tetrakis(diethylamino)phosphonium bromide can be synthesized through the reaction of phosphorus pentachloride with diethylamine in the presence of a solvent like chlorobenzene. The reaction is carried out at low temperatures to control the exothermic nature of the process. The resulting intermediate is then treated with ammonia and sodium hydroxide to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

化学反应分析

Types of Reactions: Tetrakis(diethylamino)phosphonium bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the phosphorus atom.

Complex Formation: It can form complexes with transition metals, which are useful in catalysis.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like alkyl halides or aryl halides are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphonium salts, while oxidation and reduction reactions can produce different phosphorus-containing compounds.

科学研究应用

Tetrakis(diethylamino)phosphonium bromide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides for Wittig reactions.

Biology: The compound is studied for its potential use in modifying biological molecules and as a catalyst in biochemical reactions.

Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

作用机制

The mechanism of action of tetrakis(diethylamino)phosphonium bromide involves its ability to act as a nucleophile or electrophile in chemical reactions. The diethylamino groups provide electron-donating properties, making the phosphorus atom highly reactive. This reactivity allows the compound to participate in various chemical transformations, including the formation of phosphonium ylides and complexes with transition metals.

相似化合物的比较

Structural and Molecular Comparisons

Table 1: Structural and Molecular Properties

Physicochemical Properties

- Solubility: The diethylamino groups in this compound enhance solubility in polar aprotic solvents (e.g., DMF, acetonitrile), whereas tetrabutylphosphonium bromide is more lipophilic, suited for non-polar systems .

- Thermal Stability: Aryl-substituted phosphonium salts (e.g., tetrakis(4-bromophenyl)phosphonium bromide) exhibit higher thermal stability (decomposition >300°C) due to aromatic conjugation, whereas alkyl/amino variants decompose at lower temperatures (~200°C) .

Research Findings and Performance Metrics

Table 2: Comparative Performance in Key Reactions

生物活性

Tetrakis(diethylamino)phosphonium bromide (TEAPB) is a quaternary ammonium salt with the chemical formula C₁₆H₄₀BrN₄P. This compound has garnered attention in various fields of research, particularly in organic synthesis and biological applications. Its unique structure, characterized by a central phosphorus atom bonded to four diethylamino groups, imparts significant biological activity, making it a subject of interest in medicinal chemistry, antimicrobial research, and drug delivery systems.

TEAPB is a colorless and hygroscopic solid that acts as a phase-transfer catalyst, facilitating reactions between immiscible phases such as water and organic solvents. The positive charge on the phosphorus atom allows for interactions with negatively charged species, which is crucial for its biological applications.

Biological Activity Overview

The biological activity of TEAPB can be categorized into several key areas:

- Antimicrobial Activity : TEAPB exhibits notable antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Cytotoxicity : The compound has shown cytotoxic effects against cancer cell lines, indicating potential applications in cancer therapy.

- Drug Delivery : TEAPB's ability to penetrate biological membranes makes it a candidate for drug delivery systems targeting specific organelles like mitochondria.

Antimicrobial Activity

Recent studies have demonstrated that TEAPB possesses significant antimicrobial activity. For instance, derivatives of phosphonium salts similar to TEAPB have been reported to exhibit high efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria . The mechanism of action is believed to involve disruption of bacterial membranes and interference with metabolic processes.

| Microbial Strain | Activity |

|---|---|

| MRSA | Effective |

| E. coli | Moderate |

| S. aureus | Effective |

Cytotoxicity Studies

TEAPB has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies indicate that TEAPB induces apoptosis in cancer cells through the mitochondrial pathway. The induction of reactive oxygen species (ROS) and subsequent depolarization of the mitochondrial membrane are key mechanisms underlying its cytotoxicity .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study assessed the effects of TEAPB on several cancer cell lines, including HeLa, MCF-7, and PC3. The results showed varying degrees of cytotoxicity with IC50 values ranging from 0.06 to 4.0 µM, demonstrating its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa | 0.06 | 17 |

| MCF-7 | 1.5 | 30 |

| PC3 | 2.0 | 20 |

Drug Delivery Applications

TEAPB's lipophilic nature allows it to traverse biological membranes effectively, making it suitable for drug delivery systems targeting mitochondria. Research indicates that phosphonium compounds can accumulate preferentially in tumor cells due to the higher transmembrane potential differences compared to normal cells . This property enhances the selectivity and efficacy of therapeutic agents delivered via TEAPB.

The mechanism by which TEAPB facilitates drug delivery involves:

- Accumulation in Tumor Cells : Due to the electrochemical gradient across mitochondrial membranes.

- Induction of Apoptosis : Triggered by mitochondrial dysfunction leading to cell death.

常见问题

Q. Basic

- Storage : Keep under inert gas (N₂/Ar) at –20°C to avoid moisture absorption.

- Light Sensitivity : Store in amber glass to prevent photolytic degradation (common in phosphonium salts) .

- Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄) and acids unless decomposition is desired .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。